Nonafluoro-1-butanesulfonyl chloride
Overview
Description
Nonafluoro-1-butanesulfonyl chloride is a chemical compound with the molecular formula C4ClF9O2S and a molecular weight of 318.55 g/mol . This compound is characterized by its clear, colorless liquid form and is sensitive to moisture . It is primarily used as a reagent in organic synthesis and for the fluorescent labeling of nucleophilic reagents .
Scientific Research Applications
Nonafluoro-1-butanesulfonyl chloride has a wide range of applications in scientific research. In chemistry, it is used as a reagent for fluoro-tagging of nucleophiles, which is essential for studying reaction mechanisms and pathways . In biology, it is employed in the fluorescent labeling of biomolecules, aiding in the visualization and tracking of biological processes . In medicine, it is used in the synthesis of pharmaceuticals and diagnostic agents . Industrially, it is utilized in the production of specialty chemicals and materials .
Safety and Hazards
Nonafluoro-1-butanesulfonyl chloride is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should not be inhaled, swallowed, or come into contact with skin and eyes .
Mechanism of Action
Target of Action
Nonafluoro-1-butanesulfonyl chloride, also known as Perfluoro-1-butanesulfonyl chloride, is primarily used as a reagent for organic synthesis . It is particularly useful for the fluoro-tagging of nucleophiles , which are chemical species that donate an electron pair to an electrophile to form a chemical bond in a reaction.
Mode of Action
The compound interacts with its targets, the nucleophiles, by forming a bond through a process known as sulfonylation . In this process, the nucleophile attacks the sulfur atom of the sulfonyl chloride group in this compound, leading to the displacement of the chloride ion and the formation of a new bond .
Biochemical Pathways
The compound’s ability to tag nucleophiles with a fluorine atom can potentially influence a variety of biochemical reactions, as fluorine is highly electronegative and can significantly alter the properties of the tagged molecule .
Pharmacokinetics
Given its reactivity and the fact that it is primarily used as a laboratory reagent, it is likely that the compound is rapidly metabolized and excreted following exposure .
Result of Action
The primary result of this compound’s action is the tagging of nucleophiles with a fluorine atom . This can significantly alter the properties of the tagged molecule, potentially influencing its reactivity, stability, and interactions with other molecules .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is sensitive to moisture , which can lead to hydrolysis and the loss of its reactivity . Therefore, it is typically handled and stored under dry conditions to preserve its reactivity . Additionally, the compound’s reactivity can be influenced by the presence of other chemical species in the environment, particularly other nucleophiles .
Preparation Methods
Nonafluoro-1-butanesulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of perfluorobutanesulfonyl fluoride with chlorine . The reaction conditions typically require a controlled environment to prevent moisture from interfering with the process . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Nonafluoro-1-butanesulfonyl chloride undergoes several types of chemical reactions, including substitution reactions. It reacts with nucleophiles to form nonafluorobutanesulfonate esters . Common reagents used in these reactions include alcohols and phenols, which react under mild conditions to yield the corresponding esters . The major products formed from these reactions are nonafluorobutanesulfonate esters, which are valuable intermediates in various organic synthesis processes .
Comparison with Similar Compounds
Nonafluoro-1-butanesulfonyl chloride is unique compared to other sulfonyl chlorides due to its high fluorine content, which imparts distinct chemical properties . Similar compounds include perfluorobutanesulfonyl fluoride, nonafluorobutanesulfonic anhydride, and perfluorobutyryl chloride . These compounds share similar reactivity patterns but differ in their specific applications and reaction conditions .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF9O2S/c5-17(15,16)4(13,14)2(8,9)1(6,7)3(10,11)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFCLLARAUQTNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF9O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80315129 | |
Record name | Perfluoro-1-butanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80315129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2991-84-6 | |
Record name | 2991-84-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Perfluoro-1-butanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80315129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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